molecular formula C7H9N3 B574689 5-Methylpyridine-3-carboximidamide CAS No. 194468-04-7

5-Methylpyridine-3-carboximidamide

Cat. No.: B574689
CAS No.: 194468-04-7
M. Wt: 135.17
InChI Key: GXMSZAFKHPEOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylpyridine-3-carboximidamide is a pyridine derivative featuring a carboximidamide (-C(=NH)NH₂) group at the 3-position and a methyl (-CH₃) substituent at the 5-position of the pyridine ring. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

CAS No.

194468-04-7

Molecular Formula

C7H9N3

Molecular Weight

135.17

IUPAC Name

5-methylpyridine-3-carboximidamide

InChI

InChI=1S/C7H9N3/c1-5-2-6(7(8)9)4-10-3-5/h2-4H,1H3,(H3,8,9)

InChI Key

GXMSZAFKHPEOME-UHFFFAOYSA-N

SMILES

CC1=CN=CC(=C1)C(=N)N

Synonyms

3-Pyridinecarboximidamide,5-methyl-(9CI)

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 5-Methylpyridine-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

5-Methylpyridine-3-carboximidamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Methylpyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Structure Highlights Key Functional Groups Molecular Implications
5-Methylpyridine-3-carboximidamide 5-CH₃, 3-C(=NH)NH₂ on pyridine Carboximidamide, methyl High basicity (due to amidine), potential hydrogen bonding, enhanced steric hindrance
3-Pyridinecarboximidamide 3-C(=NH)NH₂ on pyridine (no methyl group) Carboximidamide Increased solubility in polar solvents compared to methylated analog
5-Methylnicotinamide 5-CH₃, 3-CONH₂ on pyridine Carboxamide, methyl Lower basicity than amidine derivatives; common in NAD⁺/NADH cofactors
5-Methylpyridine-3-carbonitrile 5-CH₃, 3-CN on pyridine Nitrile, methyl Electrophilic nitrile group; less reactive in hydrogen-bonding interactions

Limitations and Recommendations

Current insights are extrapolated from structural principles and general trends in pyridine chemistry. For authoritative data, consult specialized databases (e.g., SciFinder, Reaxys) or primary literature on amidine derivatives.

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